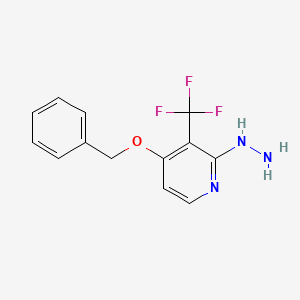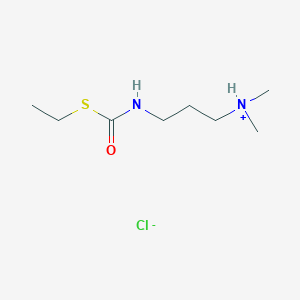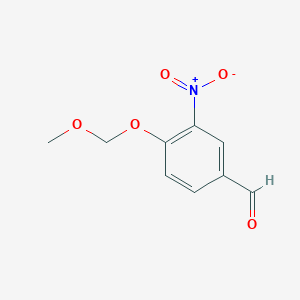![molecular formula C13H21N3O2S B8629545 N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide](/img/structure/B8629545.png)
N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a piperazine ring attached to a phenyl group substituted with a methanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide typically involves the reaction of piperazine with a suitable phenyl derivative. One common method is the reaction of piperazine with 4-methanesulfonamidophenyl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl group or the piperazine ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted piperazine or phenyl derivatives with various functional groups.
Scientific Research Applications
N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Methanesulfonamidophenyl)ethyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-[2-(4-Methanesulfonamidophenyl)ethyl]morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
1-[2-(4-Methanesulfonamidophenyl)ethyl]pyrazine: Similar structure but with a pyrazine ring instead of a piperazine ring.
Uniqueness
N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide is unique due to its specific combination of a piperazine ring and a methanesulfonamide-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H21N3O2S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H21N3O2S/c1-19(17,18)15-13-4-2-12(3-5-13)6-9-16-10-7-14-8-11-16/h2-5,14-15H,6-11H2,1H3 |
InChI Key |
LJJBLUJXEZTNEU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CCN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dimethylcyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B8629480.png)
![[4-(quinolin-2-ylmethoxy)phenyl]hydrazine](/img/structure/B8629495.png)









